![molecular formula C12H12Cl4N2O2 B14616437 N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-04-4](/img/structure/B14616437.png)
N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide) is an organic compound characterized by its unique structure, which includes a 2-methylphenyl group and two dichloroacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of 2-methylbenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve 2-methylbenzaldehyde and 2,2-dichloroacetamide in a solvent.
- Add a catalyst, such as an acid or base, to the reaction mixture.
- Heat the mixture to the desired temperature and maintain it for a specific duration.
- Cool the reaction mixture and isolate the product through filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide) may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques like distillation or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloroacetamide groups can participate in nucleophilic substitution reactions with reagents like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N,N’-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological or chemical effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
N,N’-[(4-Methylphenyl)methylene]bis(2,2-dichloroacetamide): Similar structure but with a 4-methylphenyl group.
Guanidine, N,N’-bis(2-methylphenyl): Contains guanidine instead of dichloroacetamide groups.
Properties
CAS No. |
58085-04-4 |
|---|---|
Molecular Formula |
C12H12Cl4N2O2 |
Molecular Weight |
358.0 g/mol |
IUPAC Name |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(2-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H12Cl4N2O2/c1-6-4-2-3-5-7(6)10(17-11(19)8(13)14)18-12(20)9(15)16/h2-5,8-10H,1H3,(H,17,19)(H,18,20) |
InChI Key |
LNHFHUORRVTVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


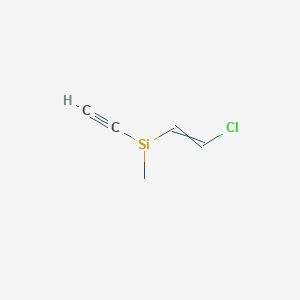
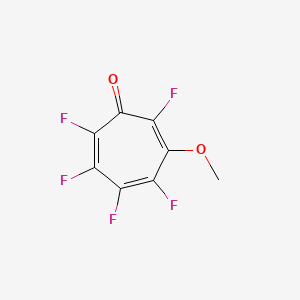
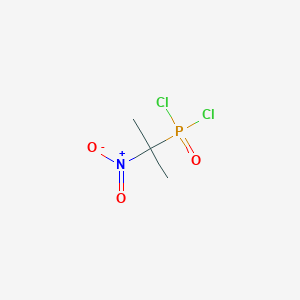
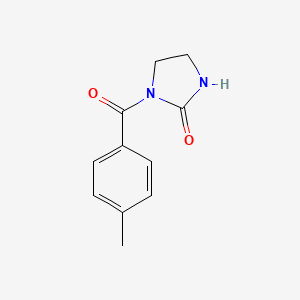
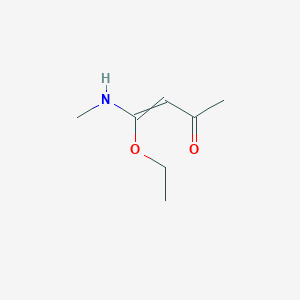
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)
![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
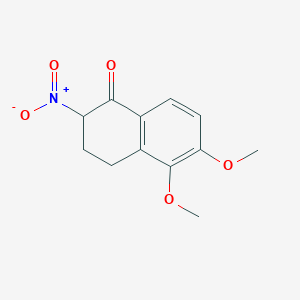
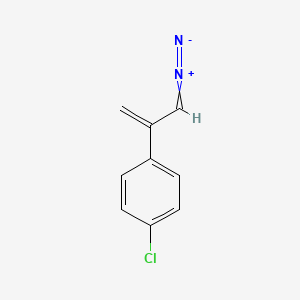
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
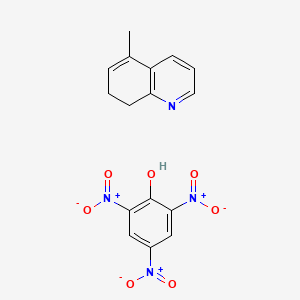
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)

